molecular formula C20H21N3O2S2 B2714873 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide CAS No. 451468-51-2

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide

Cat. No. B2714873
CAS RN: 451468-51-2
M. Wt: 399.53
InChI Key: CEZNKYXVWCFTOT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on a thieno[3,2-d]pyrimidin-2-yl core, which is a type of heterocyclic compound. This core is substituted at various positions with a benzyl group, a sulfanyl group, and a cyclopentylacetamide group. The exact three-dimensional structure would need to be determined experimentally, for example by X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, are not specified in the available literature.

Scientific Research Applications

Structural Insights and Chemical Properties

Research into compounds structurally related to 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide has provided insights into their crystal structures and conformational behavior. Studies have shown that molecules like 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides exhibit folded conformations, which can influence their chemical properties and interactions (S. Subasri et al., 2017; S. Subasri et al., 2016). Such structural insights are crucial for understanding the compound's potential interactions and stability in biological systems.

Pharmacological Potential

Compounds with the thieno[2,3-d]pyrimidine scaffold have been explored for their pharmacological potential, particularly as inhibitors of enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (A. Gangjee et al., 2008). This pharmacological activity suggests potential applications in cancer therapy, as inhibition of these enzymes can disrupt DNA synthesis in rapidly dividing cells. Furthermore, research into pyrrolo[2,3-d]pyrimidines as antifolates reveals their potential as antitumor agents and DHFR inhibitors, highlighting the versatility of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry (A. Gangjee et al., 2007).

Antimicrobial and Antifungal Applications

Derivatives of thieno[3,2-d]pyrimidine have been synthesized and tested for their antibacterial and antifungal activities, showing promising results against various pathogens. This suggests their potential application in developing new antimicrobial agents (H. Hafez et al., 2017). The ability of these compounds to inhibit the growth of harmful microorganisms makes them valuable candidates for further pharmaceutical development.

Future Directions

Given the wide range of biological activities exhibited by pyrimidine derivatives , this compound could be a subject of future research in medicinal chemistry. Further studies could explore its potential biological activities, its mechanism of action, and its safety profile.

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c24-17(21-15-8-4-5-9-15)13-27-20-22-16-10-11-26-18(16)19(25)23(20)12-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZNKYXVWCFTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide

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